
N-(2-(4-(2-metoxifenil)piperazin-1-il)etil)-2,4,6-trimetilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs . The methoxyphenyl group attached to the piperazine ring is also seen in many bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
El compuesto es un motivo estructural común que se encuentra en los productos farmacéuticos debido a su capacidad para modular positivamente las propiedades farmacocinéticas de una sustancia medicamentosa . Se puede encontrar en compuestos biológicamente activos para una variedad de estados de enfermedad .
Aplicaciones antihistamínicas
El compuesto se utiliza en el desarrollo de antihistamínicos . Los antihistamínicos son fármacos que tratan la rinitis alérgica y otras alergias .
Aplicaciones antiparasitarias
El compuesto también se utiliza en el desarrollo de fármacos antiparasitarios . Estos son una clase de medicamentos que están indicados para el tratamiento de enfermedades parasitarias .
Aplicaciones antifúngicas y antibacterianas
El compuesto se ha utilizado en el desarrollo de fármacos antifúngicos y antibacterianos . Estos fármacos se utilizan para tratar infecciones fúngicas y bacterianas, respectivamente .
Aplicaciones antivirales
El compuesto se utiliza en el desarrollo de fármacos antivirales . Estos fármacos son un tipo de medicamento que se utiliza específicamente para tratar infecciones virales .
Aplicaciones antipsicóticas y antidepresivas
El compuesto se utiliza en el desarrollo de fármacos antipsicóticos y antidepresivos . Estos fármacos se utilizan para tratar afecciones psiquiátricas .
Aplicaciones antiinflamatorias
El compuesto se utiliza en el desarrollo de fármacos antiinflamatorios . Estos fármacos se utilizan para reducir la inflamación .
Aplicaciones anticoagulantes
El compuesto se utiliza en el desarrollo de fármacos anticoagulantes . Estos fármacos se utilizan para prevenir la formación de coágulos de sangre .
Cada una de estas aplicaciones involucra el uso del compuesto en el desarrollo de fármacos para tratar diversas afecciones. La capacidad del compuesto para modular positivamente las propiedades farmacocinéticas de una sustancia medicamentosa lo convierte en un componente valioso en estas aplicaciones .
Mecanismo De Acción
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide: interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide with the alpha1-adrenergic receptors affects several biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetics of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, determining how much of it reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide ’s action are primarily due to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in cellular signaling and function, which can have various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide . These factors can include the presence of other molecules, the pH of the environment, and the temperature . These factors can affect how the compound interacts with its target, as well as its pharmacokinetics .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound acts as an inhibitor of AChE, thereby influencing cholinergic neurotransmission .
Cellular Effects
In cellular processes, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide has been observed to have neuroprotective effects. It has been found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) in rats, improving their performance in behavioral tests and lowering AChE activity .
Molecular Mechanism
At the molecular level, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide exerts its effects through binding interactions with biomolecules such as AChE. By inhibiting AChE, it influences the levels of acetylcholine, a neurotransmitter, in the brain .
Temporal Effects in Laboratory Settings
Over time, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide has been observed to provide long-term neuroprotection in in vivo studies. It prevents lipid peroxidation and protein damage, and restores the levels of endogenous antioxidant enzymes affected by AlCl3 administration .
Dosage Effects in Animal Models
The effects of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide vary with different dosages in animal models. In studies, it has been administered at doses of 3 and 5 mg/kg for 6 weeks to observe its neuroprotective effects .
Metabolic Pathways
Its interaction with AChE suggests it may influence cholinergic pathways .
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-17-15-18(2)22(19(3)16-17)23(27)24-9-10-25-11-13-26(14-12-25)20-7-5-6-8-21(20)28-4/h5-8,15-16H,9-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRJGEKDIQIHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
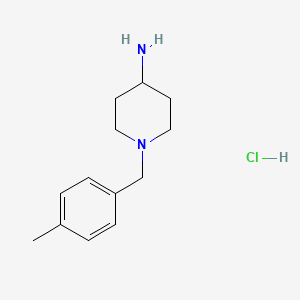

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)
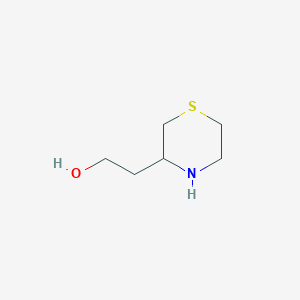
![N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2574918.png)
![N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2574920.png)
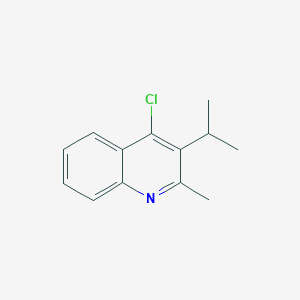
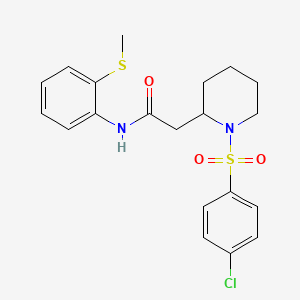
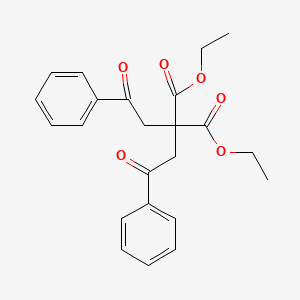
![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)
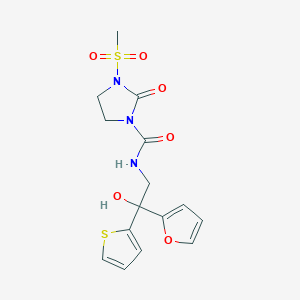
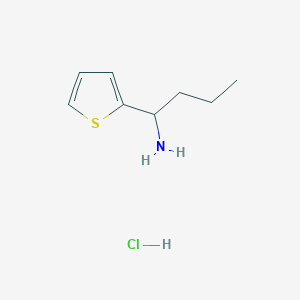
![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2574933.png)
![Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B2574934.png)
